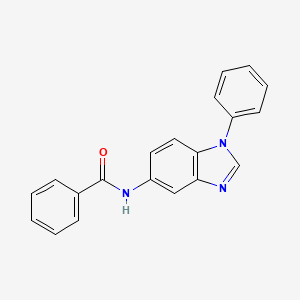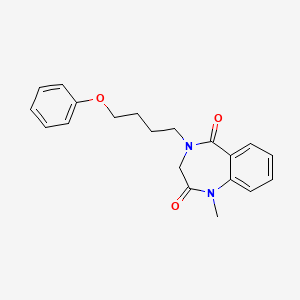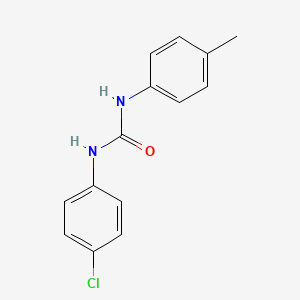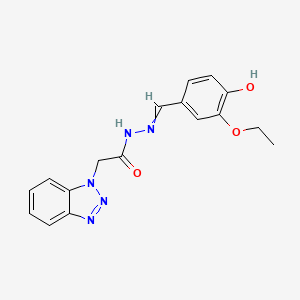![molecular formula C17H12N4O2S B5686232 1-(1H-indol-3-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B5686232.png)
1-(1H-indol-3-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-indol-3-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone, also known as CTK7A, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. This molecule has been studied for its ability to modulate various biological pathways, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-(1H-indol-3-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone is not fully understood, but it is thought to act through the modulation of various biological pathways. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, 1-(1H-indol-3-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone has been shown to activate the AMPK pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects
1-(1H-indol-3-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression. Additionally, 1-(1H-indol-3-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone has been shown to increase the expression of antioxidant enzymes, such as SOD and CAT, which protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1H-indol-3-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone in lab experiments is its ability to modulate multiple biological pathways, making it a versatile tool for studying various diseases. Additionally, 1-(1H-indol-3-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 1-(1H-indol-3-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone is its limited solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-(1H-indol-3-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone. One direction is to further elucidate its mechanism of action, which could lead to the development of more targeted therapeutic interventions. Additionally, the potential use of 1-(1H-indol-3-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone as a treatment for inflammatory diseases and cancer should be further explored. Finally, the development of more soluble forms of 1-(1H-indol-3-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone could increase its utility in lab experiments and potential clinical applications.
Synthesemethoden
The synthesis of 1-(1H-indol-3-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone involves a multi-step process that includes the coupling of indole-3-carbaldehyde with 5-(3-pyridinyl)-1,3,4-oxadiazole-2-thiol to form the intermediate product. This intermediate product is then subjected to a series of reactions that result in the formation of 1-(1H-indol-3-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone. The synthesis of 1-(1H-indol-3-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone has been optimized to increase yield and purity, making it readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
1-(1H-indol-3-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 1-(1H-indol-3-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(1H-indol-3-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c22-15(13-9-19-14-6-2-1-5-12(13)14)10-24-17-21-20-16(23-17)11-4-3-7-18-8-11/h1-9,19H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUWTSSYDRIITC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CSC3=NN=C(O3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methylbutyl)-8-(pyrrolidin-1-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5686149.png)
![5-[methyl(2-phenylethyl)amino]-2-[2-(3-methyl-4H-1,2,4-triazol-4-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B5686155.png)

![N-[(3R*,4S*)-1-acetyl-4-phenyl-3-pyrrolidinyl]-4-(4-morpholinyl)butanamide](/img/structure/B5686160.png)

![N-({1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-3-yl}methyl)thiophene-2-sulfonamide](/img/structure/B5686182.png)

![9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5686198.png)

![[(3aS*,10aS*)-2-(1,3-benzodioxol-5-ylacetyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5686207.png)

![6-(4-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5686225.png)
![3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one](/img/structure/B5686239.png)
